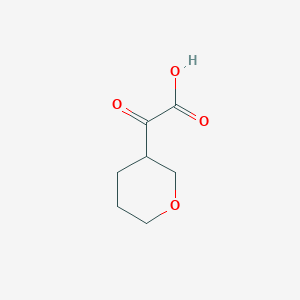

2-(Oxan-3-yl)-2-oxoaceticacid

Description

Historical and Contemporary Significance of α-Keto Acid Moiety in Chemical Transformations

The α-keto acid functional group, characterized by a ketone adjacent to a carboxylic acid, has been a subject of interest since the early days of organic chemistry. Initially recognized for its role in biological pathways, such as the Krebs cycle where α-ketoglutarate is a key intermediate, its significance in synthetic organic chemistry has grown substantially.

Historically, the synthesis of α-keto acids was challenging, often requiring harsh conditions. However, modern synthetic methods have made a wide array of these compounds more accessible. Today, α-keto acids are recognized as highly versatile building blocks in organic synthesis. They can undergo a variety of transformations, including decarboxylation, amination, reduction, and esterification. Their ability to serve as acylating agents, releasing only carbon dioxide as a byproduct, positions them as "green" alternatives to traditional acyl halides. np-mrd.org This reactivity has been harnessed in numerous C-C, C-N, and C-S bond-forming reactions, making them indispensable tools for constructing complex molecules like pharmaceuticals and agrochemicals. Furthermore, their utility in metal-free photocatalysis is an expanding area of research, highlighting their contemporary relevance. np-mrd.org

Fundamental Role and Relevance of Saturated Heterocyclic Systems (Oxanes) as Chemical Scaffolds in Advanced Organic Synthesis

Saturated heterocyclic systems are cornerstones of medicinal chemistry and materials science. The oxane, or tetrahydropyran (B127337), ring is a privileged scaffold found in a vast number of natural products and synthetic drugs. Its prevalence is due to a combination of favorable properties. The oxane ring is conformationally well-defined, typically adopting a stable chair conformation, which allows for precise spatial arrangement of substituents.

This three-dimensional structure is highly desirable in drug design to improve target selectivity and pharmacokinetic profiles. The oxygen heteroatom can act as a hydrogen bond acceptor, improving aqueous solubility and influencing the compound's interaction with biological targets. bldpharm.com In synthetic chemistry, oxane-containing molecules are valuable intermediates. The ether linkage is generally stable to many reaction conditions, yet the ring can be opened under specific acidic conditions, providing a pathway to acyclic structures with controlled stereochemistry. uni.lu The use of the oxane scaffold is a well-established strategy for creating molecular diversity and has been instrumental in the synthesis of numerous biologically active compounds. researchgate.net

Positioning of 2-(Oxan-3-yl)-2-oxoacetic Acid as a Model Compound for Advanced Academic Inquiry and Structural Exploration

While not as extensively studied as some other isomers, 2-(Oxan-3-yl)-2-oxoacetic acid stands out as an exemplary model compound for several reasons. Its bifunctional nature allows for the independent or sequential reaction of the α-keto acid and the oxane ring. This offers a platform to investigate chemoselectivity and to develop novel synthetic transformations. The compound serves as a valuable building block, combining the reactivity of α-keto acids with the desirable structural and physicochemical properties imparted by the oxane scaffold.

The exploration of its synthesis and reactivity can lead to new methods for creating libraries of complex molecules with potential biological activity. researchgate.netontosight.ai For instance, the carboxylic acid can be coupled with various amines or alcohols, while the ketone can undergo nucleophilic additions or reductions. The oxane ring itself can be a target for ring-opening reactions or further functionalization. The relative scarcity of literature on this specific isomer presents an opportunity for new research avenues, focusing on its unique reactivity profile and its potential as a precursor for novel pharmaceuticals or materials. Its molecular formula is C₇H₁₀O₄ and it has a molecular weight of 158.15 g/mol . prepchem.com

Research Findings and Data

Detailed experimental characterization of 2-(Oxan-3-yl)-2-oxoacetic acid is not widely available in the public domain. However, based on the known properties of its constituent functional groups, we can predict its key physicochemical and spectroscopic features.

Table 1: Physicochemical Properties of 2-(Oxan-3-yl)-2-oxoacetic acid

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₄ | |

| Molecular Weight | 158.15 g/mol | prepchem.com |

| IUPAC Name | 2-(oxan-3-yl)-2-oxoacetic acid | - |

| Canonical SMILES | O=C(O)C(=O)C1CCCOC1 | - |

| Appearance | Predicted to be a solid at room temperature | - |

Table 2: Representative Spectroscopic Data for 2-(Oxan-3-yl)-2-oxoacetic acid

This table presents predicted data based on the analysis of related structures and functional group characteristics.

| Spectroscopy | Predicted Features |

| ¹H NMR | Expected signals in the regions of 1.5-2.0 ppm (oxane CH₂), 3.5-4.0 ppm (oxane CH₂-O and CH-O), a signal for the CH group alpha to the ketone, and a broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Carbonyl carbons (C=O) for the ketone and carboxylic acid are expected in the range of 160-200 ppm. Signals for the oxane ring carbons would appear in the sp³ region, typically between 20-80 ppm. |

| Infrared (IR) | A very broad O-H stretch for the carboxylic acid from ~2500-3300 cm⁻¹. Two distinct C=O stretches: one for the α-keto group (~1720-1740 cm⁻¹) and one for the carboxylic acid (~1700-1720 cm⁻¹). A prominent C-O-C stretch for the ether in the oxane ring around 1080-1150 cm⁻¹. spectroscopyonline.com |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 158. Fragmentation would likely involve the loss of CO₂ (44 Da) from the carboxylic acid and subsequent fragmentation of the oxane ring. |

Compound Nomenclature

For clarity and reference, all chemical compounds mentioned throughout this article are listed below.

Structure

3D Structure

Properties

Molecular Formula |

C7H10O4 |

|---|---|

Molecular Weight |

158.15 g/mol |

IUPAC Name |

2-(oxan-3-yl)-2-oxoacetic acid |

InChI |

InChI=1S/C7H10O4/c8-6(7(9)10)5-2-1-3-11-4-5/h5H,1-4H2,(H,9,10) |

InChI Key |

UVDSYPDATNWOIK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C(=O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 2 Oxan 3 Yl 2 Oxoacetic Acid and Structural Analogues

Detailed Retrosynthetic Analysis of the α-Keto Acid and Oxane Linkage

Retrosynthetic analysis is a powerful tool for devising synthetic pathways by deconstructing a target molecule into simpler, commercially available starting materials. pharmafeatures.comdeanfrancispress.com For 2-(oxan-3-yl)-2-oxoacetic acid, the primary disconnections involve the C-C bond between the oxane ring and the keto acid group, as well as the bonds within the oxane ring and the α-keto acid functionality itself.

A key disconnection breaks the bond between the C-3 position of the oxane ring and the adjacent carbonyl carbon. This leads to a nucleophilic oxan-3-yl synthon and an electrophilic two-carbon keto acid equivalent, such as a glyoxylate (B1226380) derivative. chim.it Alternatively, an electrophilic oxan-3-yl species could be coupled with a nucleophilic two-carbon unit.

Further deconstruction of the oxane ring can be envisioned through ring-opening reactions of suitable precursors, such as functionalized diols or epoxides. acs.org The α-keto acid can be retrosynthetically simplified to more fundamental precursors like an α-hydroxy acid, which can be oxidized, or through the assembly of two one-carbon units.

Contemporary Approaches to Oxane Ring Functionalization at the C-3 Position

The strategic introduction of substituents at the C-3 position of the oxane ring is a critical aspect of synthesizing the target molecule and its analogs. This often requires precise control over stereochemistry.

Enantioselective and Diastereoselective Synthesis of the Oxan-3-yl Moiety

Achieving stereocontrol in the synthesis of 3-substituted oxanes is a significant area of research. rsc.org Enantioselective methods often employ chiral catalysts or auxiliaries to direct the formation of a specific enantiomer. For instance, iridium-catalyzed intramolecular hydroarylation has been used to synthesize enantiomerically enriched 3-substituted dihydrobenzofurans, a strategy that could be adapted for oxane systems. rsc.org Similarly, organocatalytic approaches, such as intramolecular aza-Michael additions, have proven effective in creating chiral 3-substituted 1,2-oxazinanes with high enantioselectivity. rsc.org

Diastereoselective methods aim to control the relative stereochemistry of multiple chiral centers. Base-catalyzed diastereoselective trimerization of trifluoroacetone, for example, can produce a specific diastereomer of a substituted oxane in high yield. nih.gov Furthermore, diastereoselective carboxylation/bromocyclization of homoallylic alcohols has been shown to produce functionalized chiral syn-1,3-diol derivatives, which can be precursors to substituted oxanes. researchgate.net

Strategic Integration of the Oxane Ring Precursor within Multistep Syntheses

Continuous flow synthesis is an emerging strategy that can be applied to multistep processes, offering advantages in terms of efficiency and safety. d-nb.info For example, a multistep continuous synthesis of a valsartan (B143634) precursor has been developed, demonstrating the potential of this technology for complex molecule synthesis. d-nb.info The integration of biocatalysis into multistep synthesis can also provide highly efficient and selective transformations. pharmafeatures.com

Formation of the α-Keto Acid Functionality via Controlled Oxidation and Carbonylation Reactions

The α-keto acid moiety is a crucial pharmacophore in many biologically active molecules. Its synthesis can be achieved through various methods, including oxidation of suitable precursors and carbonylation reactions.

Oxidative Methodologies in α-Keto Acid Synthesis (e.g., Selenium Dioxide Oxidations)

Oxidation of α-hydroxy acids or methyl ketones is a common method for preparing α-keto acids. mdpi.comresearchgate.net Selenium dioxide (SeO2) is a classic reagent for the oxidation of methylene (B1212753) groups adjacent to carbonyls, a reaction known as the Riley oxidation. wikipedia.org This method has been successfully used to synthesize α-keto acids from the corresponding ketones. tandfonline.comresearchgate.net For example, the oxidation of p-methylacetophenone with selenium dioxide in pyridine (B92270) yields p-methylbenzoylformic acid. researchgate.net While effective, the toxicity of selenium compounds and the often harsh reaction conditions can limit the functional group tolerance of this method. mdpi.com

More recent developments have focused on milder and more selective oxidizing agents. For instance, a recyclable iron nanocomposite has been used to catalyze the oxidation of alkenes to α-keto acids using TBHP as the oxidant. organic-chemistry.org

Carbonylation and Glyoxylate-Based Coupling Reactions for Oxoacetic Acid Derivatives

Carbonylation reactions offer an alternative route to α-keto acids. mdpi.com This can involve the reaction of an organic halide with carbon monoxide in the presence of a palladium catalyst. google.comgoogle.com For instance, aryl halides can be converted to aryl α-keto esters through palladium- or cobalt-catalyzed carbonylation. mdpi.com

Glyoxylate-based coupling reactions provide a versatile method for constructing α-oxoacetic acid derivatives. chim.itfgcu.eduwikipedia.orgnih.gov Silyl (B83357) glyoxylates have been used as linchpin reagents to couple nucleophiles and electrophiles. unc.edu For example, the reaction of silyl glyoxylates with aldehydes in the presence of a cyanide catalyst can produce β-silyloxy-α-keto esters. fgcu.edu Furthermore, rhodium-catalyzed coupling of silyl glyoxylates with arylboronic acids has been developed to synthesize stereocomplex glycolates. unc.edu

Exploration of Organocatalytic and Metal-Catalyzed Methods in the Synthesis of 2-(Oxan-3-yl)-2-oxoacetic Acid

The construction of the 2-(oxan-3-yl)-2-oxoacetic acid molecule presents a unique synthetic challenge, requiring the precise installation of an α-keto acid functionality onto a saturated six-membered oxygen-containing heterocycle, also known as an oxane or tetrahydropyran (B127337). wikipedia.org Both organocatalytic and metal-catalyzed approaches offer powerful tools for achieving such transformations, often with high levels of chemo-, regio-, and stereoselectivity. While direct synthetic routes for this specific molecule are not extensively documented, a comprehensive analysis of existing methodologies for the synthesis of tetrahydropyran derivatives and α-keto acids allows for the proposition of viable synthetic pathways.

Organocatalytic Approaches:

Organocatalysis has emerged as a third pillar of asymmetric synthesis, providing metal-free alternatives for the construction of complex chiral molecules. researchgate.net These methods often rely on the activation of substrates through the formation of transient, reactive intermediates using small organic molecules as catalysts. In the context of synthesizing the tetrahydropyran core, organocatalytic domino reactions, such as Michael-hemiacetalization sequences, have proven effective for the enantioselective synthesis of functionalized di- and tetrahydropyrans. d-nb.info For instance, the reaction of α-hydroxymethyl nitroalkenes with 1,3-dicarbonyl compounds, catalyzed by chiral organic molecules, can furnish highly substituted tetrahydropyran rings with excellent diastereo- and enantioselectivities. d-nb.info

Furthermore, bifunctional organocatalysts, which possess both acidic and basic sites, have been successfully employed in asymmetric cycloetherification reactions to produce optically active tetrahydropyran derivatives. thieme-connect.com These catalysts can facilitate intramolecular oxy-Michael additions of hydroxyenones, leading to the formation of the cyclic ether ring with high enantiomeric excess. thieme-connect.com The development of such methodologies provides a foundation for the asymmetric synthesis of the oxane moiety of the target molecule.

Once the substituted oxane ring is formed, the introduction of the α-ketoacetic acid side chain can be envisioned through various transformations. While direct organocatalytic methods for this specific transformation are still under development, the principles of organocatalysis can be applied to the functionalization of the oxane ring, which could then be converted to the desired product.

Metal-Catalyzed Strategies:

Transition metal catalysis offers a broad spectrum of reactions for the formation and functionalization of heterocyclic systems. Metal-catalyzed reactions are known for their high efficiency and functional group tolerance. rsc.org

The synthesis of the oxane ring itself can be achieved through metal-catalyzed processes. For example, palladium-catalyzed intramolecular C-O bond formation is a well-established method for the synthesis of cyclic ethers. frontiersin.org Additionally, recent advancements have seen the use of manganese and rhodium catalysts for the synthesis of saturated N-heterocycles, and similar principles could be adapted for oxygen heterocycles. mdpi.com

More directly relevant to the synthesis of the target molecule are metal-catalyzed methods for the introduction of α-keto acid or ester functionalities. One of the most common approaches involves the oxidation of a suitable precursor. For instance, the palladium- or cobalt-catalyzed carbonylation of organohalides in the presence of carbon monoxide can lead to the formation of α-keto esters, which can subsequently be hydrolyzed to the corresponding acids. mdpi.comgoogle.com A hypothetical precursor, 3-halooxane, could potentially undergo such a reaction to install the desired side chain.

Another powerful strategy involves the direct oxidation of a C-H bond. While challenging, recent progress in this area has been significant. For example, K₂S₂O₈-promoted oxidative decarboxylative coupling of α,β-unsaturated carboxylic acids with cyclic ethers has been developed to produce α-oxyalkyl ketones under metal-free conditions, showcasing the feasibility of functionalizing the α-position of cyclic ethers. acs.org

The following table summarizes representative metal-catalyzed methods that could be adapted for the synthesis of α-keto acids or the functionalization of cyclic ethers, providing a basis for developing a synthetic route to 2-(Oxan-3-yl)-2-oxoacetic acid.

| Catalyst/Reagent | Substrate Type | Product Type | Key Transformation | Ref. |

| Palladium or Cobalt Carbonyl | Organohalide | α-Keto Ester | Carbonylation | mdpi.comgoogle.com |

| K₂S₂O₈ | α,β-Unsaturated Carboxylic Acid & Cyclic Ether | α-Oxyalkyl Ketone | Oxidative Decarboxylative Coupling | acs.org |

| Copper(II) | Acetophenone | α-Ketoester | Aerobic Oxidative Esterification | organic-chemistry.org |

| Iron Nanocomposite | Alkene | α-Keto Acid | Oxidation with TBHP | organic-chemistry.org |

| Rhodium(III) | Arylnitrone & Diazo Compound | Functionalized 4-Quinolone | C-H Activation/[3+3] Cyclization | mdpi.com |

Elucidation of Chemical Transformations and Directed Derivative Synthesis of 2 Oxan 3 Yl 2 Oxoacetic Acid

Comprehensive Reactivity of the α-Keto Carbonyl Group

The α-keto carbonyl group is the most electrophilic site in 2-(oxan-3-yl)-2-oxoacetic acid, rendering it susceptible to a variety of nucleophilic attacks and condensation reactions. This reactivity is central to the construction of more complex molecular architectures.

The electrophilic nature of the α-keto carbon makes it a prime target for nucleophiles. ncert.nic.in Aldehydes and ketones readily undergo nucleophilic addition, a reaction that is often catalyzed by acid or base. ncert.nic.inopenstax.org In the case of 2-(oxan-3-yl)-2-oxoacetic acid, the presence of two alkyl groups on the ketone component makes it generally less reactive than aldehydes towards nucleophilic addition due to steric and electronic factors. ncert.nic.inlibretexts.org

Knoevenagel Condensation: This reaction involves the condensation of a carbonyl compound with a molecule containing an active methylene (B1212753) group, typically catalyzed by a weak base. wikipedia.org While the classic Knoevenagel condensation involves aldehydes or ketones, a modified approach can be envisioned for α-keto acids. nih.govsci-hub.se For instance, the condensation of a β-ketoacid with an aldehyde in an aqueous medium can lead to β-ketols and, subsequently, α,β-unsaturated ketones. acs.orgnih.gov This suggests that 2-(oxan-3-yl)-2-oxoacetic acid could potentially react with active methylene compounds, leading to the formation of α,β-unsaturated derivatives.

Aldol (B89426) Condensation: The aldol reaction typically involves the reaction of an enolate with a carbonyl compound. ncert.nic.in Aldehydes and ketones possessing at least one α-hydrogen can undergo this reaction in the presence of a dilute alkali catalyst to form β-hydroxy aldehydes (aldols) or β-hydroxy ketones (ketols). ncert.nic.in Given the structure of 2-(oxan-3-yl)-2-oxoacetic acid, it could potentially act as the electrophilic partner in an aldol condensation with an enolizable ketone or aldehyde.

Reductive Amination Precursors: The α-keto acid functionality is an excellent precursor for the synthesis of α-amino acids through reductive amination. This transformation can be achieved through various methods, including catalytic hydrogenation in the presence of ammonia (B1221849) or an amine, or through biocatalytic approaches. acs.orgrsc.orgdigitellinc.comacs.orgrsc.org The reaction proceeds via the initial formation of an imine intermediate, which is then reduced to the corresponding amine. Both chemical and enzymatic methods have been developed for the asymmetric reductive amination of α-keto acids, providing access to enantiomerically enriched α-amino acids. acs.orgrsc.orgacs.org For example, iridium-based catalysts have been shown to be effective for the direct asymmetric reductive amination of α-keto acids. acs.org

The selective reduction of the ketone or carboxylic acid functionalities of 2-(oxan-3-yl)-2-oxoacetic acid allows for the synthesis of valuable α-hydroxy and α-amino acid derivatives.

Reduction to α-Hydroxy Acids: The α-keto group can be selectively reduced to a hydroxyl group to furnish the corresponding α-hydroxy acid. This can be accomplished using various reducing agents. Catalytic hydrogenation is a common method, employing catalysts such as platinum or iridium. nih.govrsc.orgrsc.org For instance, highly efficient and enantioselective direct asymmetric hydrogenation of α-keto acids has been achieved using Ir/SpiroPAP catalysts under mild conditions. nih.govrsc.orgrsc.org Other methods include the use of phosphites as reducing agents, which can selectively reduce α-keto acids to α-hydroxy acids in high yields under mild conditions. acs.orgacs.org Asymmetric reduction of α-keto esters can also be achieved with high diastereoselectivity using chiral auxiliaries. nih.govnih.gov

Reduction to α-Amino Acids: As mentioned previously, reductive amination is a primary route to α-amino acids from α-keto acids. acs.orgrsc.orgdigitellinc.comacs.orgrsc.org This transformation is of significant importance in the synthesis of non-proteinogenic amino acids.

Wolff-Kishner Reduction: The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones to the corresponding alkanes using hydrazine (B178648) and a strong base. alfa-chemistry.comorganic-chemistry.orgwikipedia.orgbyjus.com This reaction is typically carried out under harsh basic conditions. wikipedia.org While it is effective for many ketones, its application to 2-(oxan-3-yl)-2-oxoacetic acid would likely lead to the reduction of the keto group to a methylene group, yielding 2-(oxan-3-yl)acetic acid. However, the strongly basic conditions might also affect the carboxylic acid moiety and potentially the oxane ring. alfa-chemistry.com

Mechanistic Pathways and Synthetic Utility of Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group of 2-(oxan-3-yl)-2-oxoacetic acid offers another handle for chemical modification, including esterification, amidation, and decarboxylation.

Esterification: The carboxylic acid can be converted to its corresponding ester through various standard esterification protocols, such as Fischer-Speier esterification (reaction with an alcohol in the presence of an acid catalyst). The synthesis of α-keto esters is a well-established field, often starting from different precursors but highlighting the stability and utility of this functional group. mdpi.com Esterification can serve as a protecting group strategy for the carboxylic acid, allowing for selective reactions at the α-keto position.

Amidation: The carboxylic acid can be converted to an amide through reaction with an amine, typically in the presence of a coupling agent. A more direct approach is the decarboxylative amidation of α-keto acids with amines, which can be promoted by catalysts such as silver or ruthenium under visible light, or even be catalyst-free under certain conditions. nih.govrsc.orgnih.gov These methods provide a direct route to α-ketoamides, which are important structural motifs in medicinal chemistry. bohrium.com

The decarboxylation of α-keto acids is a synthetically useful transformation that generates acyl radicals or other reactive intermediates. mdpi.comsioc-journal.cn This process can be initiated by various means, including photochemically or through enzymatic catalysis. mdpi.comnih.gov The resulting acyl radical can then participate in a range of subsequent reactions, such as coupling or cyclization, providing access to a variety of ketone-containing frameworks. mdpi.comsioc-journal.cn The decarboxylation of imines formed from α-keto acids can also occur readily. rsc.org In the context of 2-(oxan-3-yl)-2-oxoacetic acid, controlled decarboxylation could lead to the formation of an oxanyl-acyl radical, a versatile intermediate for further functionalization.

Directed Functionalization and Stereochemical Control of the Oxane Ring System

The oxane (tetrahydropyran) ring provides a scaffold that can be further functionalized, and its stereochemistry can be controlled during synthesis. The synthesis of substituted oxane rings often involves cyclization reactions of acyclic precursors. acs.orgthieme-connect.com Stereochemical control in the synthesis of substituted oxanes is a key challenge and can be achieved through various strategies, including the use of chiral auxiliaries, stereoselective reductions, and controlled cyclization reactions. acs.orgacs.orgresearchgate.net For instance, the synthesis of trans-fused poly-tetrahydropyran systems, which are found in marine toxins, has been achieved through convergent strategies involving the coupling of monocyclic triflate and acetylene (B1199291) units followed by stereoselective reduction. researchgate.net Functionalization of a pre-existing oxane ring, such as in 2-(oxan-3-yl)-2-oxoacetic acid, could potentially be achieved through C-H activation or other modern synthetic methods, although this would depend on the specific reactivity of the C-H bonds within the ring. acs.org The stereochemistry at the 3-position of the oxane ring in the starting material will influence the stereochemical outcome of subsequent reactions, particularly those involving the adjacent α-keto acid moiety.

Information regarding the chemical compound 2-(Oxan-3-yl)-2-oxoacetic acid is not available in the public domain.

Extensive searches of chemical databases and the scientific literature did not yield any specific information on the synthesis, chemical transformations, or stereochemical properties of 2-(Oxan-3-yl)-2-oxoacetic acid. This suggests that the compound is likely not a subject of widespread research or may be a novel chemical entity that has not been extensively documented in publicly accessible sources.

Therefore, it is not possible to provide an article on the "," specifically focusing on the "Stereochemical Implications and Diastereomer/Enantiomer Interconversion of Derivatives Derived from 2-(Oxan-3-yl)-2-oxoacetic Acid," as requested. The absence of foundational research data, including experimental procedures, reaction outcomes, and stereochemical analysis, precludes the generation of a scientifically accurate and informative article that adheres to the provided outline.

Further investigation into this specific compound would require original laboratory research to determine its properties and reactivity.

Exploration of 2 Oxan 3 Yl 2 Oxoacetic Acid As a Versatile Chemical Synthon in Advanced Organic Synthesis

Role as a Chiral Building Block in the Construction of Complex Molecular Architectures

The term "chiral building block" or "chiron" refers to a readily available, enantiomerically pure molecule that can be incorporated into the synthesis of a larger, complex target molecule, thereby transferring its stereochemistry. The oxane ring in 2-(Oxan-3-yl)-2-oxoacetic acid contains a stereocenter at the 3-position. If this compound could be resolved into its individual (R) and (S) enantiomers, each could serve as a chiral synthon.

The incorporation of the oxane moiety is significant as this structural unit is present in numerous natural products with important biological activity. A chiral building block approach is a powerful strategy in asymmetric synthesis. In principle, the enantiopure forms of 2-(Oxan-3-yl)-2-oxoacetic acid could be used to construct complex molecular frameworks, such as those found in polyether antibiotics or other pharmacologically active agents where the tetrahydropyran (B127337) (oxane) ring is a key structural feature. However, no specific examples of its use in the total synthesis of natural products have been documented in the literature.

Table 1: Potential Chiral Applications of 2-(Oxan-3-yl)-2-oxoacetic Acid Enantiomers

| Enantiomer | Potential Synthetic Application (Hypothetical) | Target Molecular Feature |

| (R)-2-(Oxan-3-yl)-2-oxoacetic acid | Synthesis of the left-wing fragment of a polyether natural product. | Introduction of a specific stereocenter and an oxygenated heterocyclic ring. |

| (S)-2-(Oxan-3-yl)-2-oxoacetic acid | Asymmetric synthesis of a custom non-proteinogenic amino acid. | Formation of a chiral side chain for peptide modification. |

Utility in the Synthesis of Other Heterocyclic Compounds and Scaffold Diversification

The α-ketoacid functionality is a versatile precursor for the synthesis of various heterocyclic systems. Glyoxylic acid and its derivatives are known to undergo condensation reactions with binucleophiles to form new rings. For instance, reaction with 1,2-diamines can yield quinoxaline (B1680401) derivatives, while condensations with other reagents can lead to the formation of imidazoles, thiazoles, or other heterocycles.

The presence of the oxane ring in 2-(Oxan-3-yl)-2-oxoacetic acid offers a point of diversification. The resulting heterocyclic products would be decorated with an oxane substituent, potentially influencing their solubility, conformational properties, and biological interactions. This "scaffold hopping" approach, where a core structure is modified to create novel chemical entities, is a cornerstone of medicinal chemistry. The oxanyl-substituted heterocycles derived from this starting material could be explored for various applications, though specific examples of such transformations are not reported.

Table 2: Hypothetical Heterocyclic Syntheses from 2-(Oxan-3-yl)-2-oxoacetic Acid

| Reactant | Resulting Heterocycle (Predicted) | Reaction Type |

| 1,2-Phenylenediamine | 3-(Oxan-3-yl)quinoxalin-2(1H)-one | Condensation/Cyclization |

| Thiourea | 2-Thioxo-4-(oxan-3-yl)imidazolidin-5-one | Condensation |

| Hydrazine (B178648) | 3-(Oxan-3-yl)-1,2,4-triazin-5(4H)-one | Cyclocondensation |

Potential as a Precursor in Non-Biomedical Material Science Research (e.g., polymerizable monomers, functional linkers)

In material science, bifunctional molecules can serve as monomers for polymerization or as linkers to modify surfaces or connect molecular units. The carboxylic acid group of 2-(Oxan-3-yl)-2-oxoacetic acid could, in theory, be converted into a polymerizable functional group, such as an acrylate (B77674) or styrenic derivative. The oxane ring would then become a pendant group along the polymer backbone, potentially imparting properties like increased hydrophilicity or altered thermal characteristics to the final material.

Alternatively, the molecule could act as a functional linker. The carboxylic acid could be used to attach the molecule to a surface (e.g., metal oxides), while the keto group or the oxane's ether oxygen could serve as points for further chemical modification or coordination. While some related compounds are categorized for use in material science, there is no specific research demonstrating the use of 2-(Oxan-3-yl)-2-oxoacetic acid as a monomer or linker.

Development and Application of Chemical Probes for Academic Research

Chemical probes are small molecules used to study and manipulate biological systems. The α-ketoacid functional group is a known "warhead" in the design of reversible covalent enzyme inhibitors, particularly for proteases. This electrophilic group can react with nucleophilic residues (like cysteine or serine) in an enzyme's active site.

Conceivably, 2-(Oxan-3-yl)-2-oxoacetic acid could serve as a scaffold or starting point for developing chemical probes. The oxane ring could act as a recognition element, providing binding affinity and selectivity for a specific protein target. By attaching a reporter tag (like a fluorophore or biotin) to this scaffold, researchers could potentially create activity-based probes (ABPs) to profile enzyme activity in complex biological samples. This would be a valuable tool for academic research in chemical biology and drug discovery. However, the development and application of probes based specifically on the 2-(Oxan-3-yl)-2-oxoacetic acid structure have not been described in the literature.

Theoretical and Computational Chemistry Studies on 2 Oxan 3 Yl 2 Oxoacetic Acid and Its Conformation

Comprehensive Conformational Analysis of the Oxane Ring and the Oxoacetic Acid Side Chain

No studies detailing the conformational preferences of the oxane ring (e.g., chair, boat, twist-boat) or the rotational barriers and orientation of the 2-oxoacetic acid side chain for this specific molecule were found.

Quantum Chemical Predictions of Electronic Structure, Reactivity Profiles, and Acid-Base Properties (e.g., pKa)

There is no available research that provides quantum chemical predictions for the electronic structure, such as HOMO-LUMO energy gaps, molecular electrostatic potential maps, or reactivity descriptors for 2-(Oxan-3-yl)-2-oxoacetic acid. Similarly, predicted pKa values, which are crucial for understanding its acid-base properties, have not been reported.

Application of Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Spectroscopic Property Prediction

No DFT studies have been published that elucidate potential reaction mechanisms involving this compound or that predict its spectroscopic properties, such as IR, Raman, or NMR spectra.

Molecular Dynamics Simulations for Investigating Conformational Space and Solvent Effects

Molecular dynamics simulations are powerful tools for exploring how a molecule behaves over time, especially in the presence of a solvent. However, no such simulation studies for 2-(Oxan-3-yl)-2-oxoacetic acid have been documented, which would provide insight into its conformational flexibility and interactions with solvent molecules.

In Silico Docking Studies for Hypothetical Ligand-Biomolecule Interactions

Without a therapeutic or biological context, and in the absence of any published research, there are no in silico docking studies that explore the hypothetical binding of 2-(Oxan-3-yl)-2-oxoacetic acid to enzyme active sites or other biomolecules.

Advanced Analytical Characterization Methodologies for 2 Oxan 3 Yl 2 Oxoacetic Acid in Research Contexts

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(Oxan-3-yl)-2-oxoacetic acid, offering detailed insights into its atomic connectivity, functional groups, and three-dimensional arrangement.

High-resolution NMR spectroscopy is the most powerful technique for the structural elucidation of 2-(Oxan-3-yl)-2-oxoacetic acid in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. The protons of the oxane ring are expected to appear in the aliphatic region, typically between 1.5 and 4.0 ppm. The methine proton at the C3 position, being adjacent to the oxoacetic acid moiety, would likely resonate further downfield within this range. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule. The two carbonyl carbons of the oxoacetic acid group are the most deshielded, with expected resonances in the range of 160-200 ppm. The carbons of the oxane ring will appear in the aliphatic region, typically between 20 and 70 ppm. The C3 carbon, attached to the side chain, will be shifted downfield compared to the other methylene (B1212753) carbons of the ring due to the electron-withdrawing effect of the keto and carboxyl groups. NMR prediction tools can provide estimated chemical shifts for each carbon atom, which serve as a valuable guide for spectral assignment. reddit.comyoutube.com

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment establishes the connectivity between vicinal protons. For 2-(Oxan-3-yl)-2-oxoacetic acid, COSY would show correlations between the protons on adjacent carbons within the oxane ring, allowing for a sequential walk around the ring to confirm its structure.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It is a crucial tool for assigning the carbon signals based on the more easily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connection between the oxane ring and the oxoacetic acid side chain. For instance, a correlation between the C3 proton of the oxane ring and the keto carbonyl carbon would definitively confirm the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Oxan-3-yl)-2-oxoacetic Acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | ~10-12 (broad s) | ~165-175 |

| Keto Carbonyl (C=O) | - | ~190-200 |

| Oxane C3-H | ~2.5-3.5 (m) | ~40-50 |

| Oxane Ring Protons | ~1.5-4.0 (m) | ~20-70 |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of 2-(Oxan-3-yl)-2-oxoacetic acid. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₇H₁₀O₄.

In addition to accurate mass determination, tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation patterns of the molecule. This provides valuable structural information that complements NMR data. Common fragmentation pathways for α-keto acids include decarboxylation (loss of CO₂) and cleavage adjacent to the carbonyl groups. libretexts.orgmiamioh.edu For 2-(Oxan-3-yl)-2-oxoacetic acid, fragmentation of the oxane ring is also expected.

Expected Fragmentation Pathways:

Loss of the carboxylic acid group as COOH (45 Da) or CO₂ (44 Da).

Cleavage of the C-C bond between the two carbonyl groups.

Ring-opening of the oxane moiety followed by subsequent fragmentation.

Table 2: Key HRMS Data for 2-(Oxan-3-yl)-2-oxoacetic Acid

| Parameter | Expected Value |

| Molecular Formula | C₇H₁₀O₄ |

| Exact Mass | 158.0579 |

| Common Adducts (m/z) | [M+H]⁺: 159.0652, [M+Na]⁺: 181.0471, [M-H]⁻: 157.0506 |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of the molecule, allowing for the identification of key functional groups.

IR Spectroscopy: The IR spectrum is particularly useful for identifying the characteristic stretching vibrations of the carbonyl groups and the hydroxyl group. A strong, broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid. Two distinct and strong C=O stretching bands are anticipated: one for the keto group (typically around 1710-1730 cm⁻¹) and another for the carboxylic acid carbonyl (around 1700-1720 cm⁻¹), which may overlap. The C-O stretching of the ether in the oxane ring will likely appear in the 1050-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is also sensitive to the vibrations of the functional groups. The C=O stretching vibrations that are strong in the IR spectrum will also be present in the Raman spectrum. Raman can be particularly useful for observing the symmetric vibrations of the molecule and can provide complementary information to the IR spectrum. For α-keto acids, a characteristic band for the keto C=O stretch is often observed around 1686 cm⁻¹. nih.govresearchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) | - |

| Keto C=O | Stretch | ~1710-1730 | ~1680-1700 |

| Carboxylic Acid C=O | Stretch | ~1700-1720 | ~1700-1720 |

| Oxane C-O-C | Stretch | ~1050-1150 | - |

Since 2-(Oxan-3-yl)-2-oxoacetic acid possesses a chiral center at the C3 position of the oxane ring, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining its absolute stereochemistry. These techniques measure the differential interaction of the molecule with left and right circularly polarized light. wikipedia.orgslideshare.net

Circular Dichroism (CD): The keto-carbonyl group of the α-keto acid acts as a chromophore. The CD spectrum will show a Cotton effect (a characteristic positive or negative peak) in the region of the n→π* transition of this carbonyl group. The sign and magnitude of the Cotton effect are highly sensitive to the stereochemical environment around the chromophore. By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., using the Octant Rule for ketones) or with the spectra of structurally related compounds of known stereochemistry, the absolute configuration (R or S) at the C3 position can be assigned. vlabs.ac.indoi.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. wikipedia.org An anomalous ORD curve, which shows both a peak and a trough in the vicinity of the carbonyl absorption band, is characteristic of the Cotton effect and can also be used for stereochemical assignment. slideshare.net

Chromatographic Methods for Purity Assessment, Isomer Separation, and Mixture Analysis

Chromatographic techniques are fundamental for assessing the purity of 2-(Oxan-3-yl)-2-oxoacetic acid, separating it from impurities or isomers, and quantifying it in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for the analysis of non-volatile organic acids. A variety of HPLC modes and detection methods can be employed for the analysis of 2-(Oxan-3-yl)-2-oxoacetic acid.

Reversed-Phase HPLC: This is the most common HPLC mode for the analysis of organic acids. A C18 stationary phase is typically used with an aqueous mobile phase containing an organic modifier (e.g., acetonitrile or methanol) and an acid (e.g., trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group and ensure good peak shape. nih.govresearchgate.net

Detection Methods:

UV-Vis Detection: The α-keto acid moiety contains a chromophore that absorbs in the UV region, allowing for its detection. The wavelength of maximum absorbance can be determined from a UV spectrum.

Refractive Index (RI) Detection: RI detection is a universal detection method that can be used if the compound does not have a strong UV chromophore or if the mobile phase has significant UV absorbance.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and sensitivity. LC-MS allows for the confirmation of the molecular weight of the eluting peak and can be used to identify and quantify the compound in complex matrices. mdpi.comimtaktusa.com Derivatization with reagents like o-phenylenediamine can be used to enhance fluorescence or MS detection if higher sensitivity is required. nih.govrsc.org

Table 4: Representative HPLC Conditions for the Analysis of α-Keto Acids

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~210 nm or Mass Spectrometry (ESI negative ion mode) |

| Expected Retention Time | Dependent on exact conditions, but typically in the early to mid-chromatogram |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, 2-(Oxan-3-yl)-2-oxoacetic acid, with its polar carboxylic acid and ketone functional groups, is not sufficiently volatile for direct GC-MS analysis. Therefore, derivatization is a necessary prerequisite to increase its volatility and thermal stability. gcms.cz This process involves chemically modifying the analyte to produce a less polar and more volatile derivative. gcms.czsigmaaldrich.com

Common derivatization strategies for carboxylic acids include esterification and silylation. gcms.czresearchgate.net Esterification can be achieved using reagents like boron trifluoride in methanol (BF3/methanol) or pentafluorobenzyl bromide (PFBBr). researchgate.net Silylation, another robust method, involves replacing active hydrogens with a trimethylsilyl (TMS) group using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comgcms.cz The choice of derivatization reagent is critical and depends on the specific requirements of the analysis, including the desired sensitivity and the presence of other functional groups. gcms.cz

Once derivatized, the volatile analogue of 2-(Oxan-3-yl)-2-oxoacetic acid can be introduced into the GC-MS system. The gas chromatograph separates the derivative from other components in the sample mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that can be used for identification.

For trace analysis, GC-MS operated in selected ion monitoring (SIM) mode offers enhanced sensitivity and specificity. nih.gov By monitoring only a few characteristic ions of the derivatized target compound, the signal-to-noise ratio is significantly improved, allowing for the detection and quantification of minute quantities of the substance. nih.gov This is particularly valuable in contexts such as metabolite identification or impurity profiling.

Illustrative GC-MS Derivatization and Analysis Parameters:

| Parameter | Description | Example for a Carboxylic Acid Derivative |

| Derivatization Reagent | Chemical used to increase volatility. | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with TMCS (trimethylchlorosilane) as a catalyst. gcms.czsigmaaldrich.com |

| Reaction Conditions | Temperature and time for the derivatization reaction. | 75°C for 45 minutes to ensure complete reaction. sigmaaldrich.com |

| GC Column | Stationary phase used for separation. | HP-5MS (a common, non-polar column). gcms.cz |

| Injector Temperature | Temperature at which the sample is vaporized. | 250°C to 280°C. gcms.czgcms.cz |

| Oven Program | Temperature gradient to elute compounds. | Initial temperature of 60°C, ramped to 280°C. gcms.cz |

| MS Detection Mode | Full scan for identification or SIM for trace analysis. | Selected Ion Monitoring (SIM) for high sensitivity. nih.gov |

Chiral Chromatography (HPLC-Chiral, GC-Chiral) for Enantiomeric Purity and Resolution Assessment

The presence of a stereocenter at the 3-position of the oxane ring in 2-(Oxan-3-yl)-2-oxoacetic acid means that it can exist as a pair of enantiomers. In many biological and pharmaceutical contexts, the different enantiomers of a chiral compound can exhibit distinct activities. Therefore, the ability to separate and quantify these enantiomers is crucial for assessing enantiomeric purity and for stereoselective synthesis and testing. Chiral chromatography is the primary technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used method for enantiomeric separation. sigmaaldrich.comnih.gov These CSPs are themselves chiral and interact differently with the two enantiomers, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are effective for a broad range of compounds. mdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar alcohol like isopropanol or ethanol, is critical for achieving optimal separation. researchgate.net

Alternatively, derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard, achiral chromatography column. sigmaaldrich.comnih.gov This approach is applicable to both HPLC and GC. For GC-based chiral analysis, the carboxylic acid would first need to be derivatized to increase its volatility, potentially with a chiral alcohol to form diastereomeric esters. nih.gov

The assessment of enantiomeric purity is typically expressed as enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present compared to the other. This is calculated from the peak areas of the two enantiomers in the chromatogram.

Hypothetical Chiral HPLC Separation Parameters:

| Parameter | Description | Illustrative Conditions |

| Chiral Stationary Phase | The chiral column used for separation. | Chiralpak AD-H or Chiralcel OD-H (polysaccharide-based). researchgate.net |

| Mobile Phase | The solvent system that carries the sample through the column. | n-Hexane:Isopropanol (e.g., 90:10 v/v) with a small amount of acid modifier like trifluoroacetic acid. |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 mL/min. researchgate.net |

| Detection | The method used to detect the separated enantiomers. | UV detection at a wavelength where the compound absorbs. |

| Column Temperature | The temperature of the column during separation. | 25°C. researchgate.net |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. he.com.br For 2-(Oxan-3-yl)-2-oxoacetic acid, obtaining a single crystal of suitable quality would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and conformational details of the oxane ring. researchgate.net

The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure. bibliotekanauki.pl

For a chiral compound like 2-(Oxan-3-yl)-2-oxoacetic acid, X-ray crystallography of a single enantiomer or a diastereomeric salt can also establish the absolute configuration of the stereocenter. The data obtained from X-ray crystallography, such as unit cell dimensions, space group, and atomic coordinates, are typically deposited in crystallographic databases like the Cambridge Structural Database (CSD) for public access.

Illustrative Crystallographic Data Table:

| Parameter | Description | Example Data for a Small Organic Molecule |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic. researchgate.net |

| Space Group | The symmetry group of the crystal. | P2₁/c. researchgate.net |

| Unit Cell Dimensions | The lengths of the sides of the unit cell and the angles between them. | a = 8.6789(4) Å, b = 10.4374(5) Å, c = 8.3596(4) Å, β = 92.873(3)°. researchgate.net |

| Volume (V) | The volume of the unit cell. | 756.30(6) ų. researchgate.net |

| Z | The number of molecules in the unit cell. | 4. researchgate.net |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. | 1.468 Mg/m³. researchgate.net |

| Final R-indices | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | R1, wR2. |

| CCDC Deposition No. | The unique identifier for the crystallographic data in the Cambridge Crystallographic Data Centre. | e.g., CCDC 1488797. researchgate.net |

Biological Activity and Mechanistic Investigations of 2 Oxan 3 Yl 2 Oxoacetic Acid Pre Clinical/in Vitro/in Silico Focus

Investigation of Alpha-Keto Acid Analogues in Model Metabolic Pathways: In Vitro Enzyme Activity Modulation Studies

No studies were identified that investigated the modulatory effects of 2-(Oxan-3-yl)-2-oxoacetic acid on enzyme activity within model metabolic pathways. Research on other alpha-keto acids exists, but these findings cannot be extrapolated to the specific compound .

Computational and In Vitro Studies on Potential Ligand Binding and Receptor Interactions with Isolated Biomolecules

There are no published computational docking or in vitro binding assay studies that report on the interaction of 2-(Oxan-3-yl)-2-oxoacetic acid with any isolated biomolecules, such as proteins or nucleic acids.

Exploration of 2-(Oxan-3-yl)-2-oxoacetic Acid as a Scaffold for Chemical Biology Probes Targeting Specific Pathways or Enzymes

There is no evidence in the reviewed literature of 2-(Oxan-3-yl)-2-oxoacetic acid being utilized as a molecular scaffold for the development of chemical biology probes.

Influence on Cellular Processes: In Vitro Investigations (e.g., specific enzyme inhibition in cell lysates, cell-free systems, excluding any discussion of cytotoxicity, dosage, or clinical outcomes)

No in vitro studies in cell lysates or cell-free systems detailing the influence of 2-(Oxan-3-yl)-2-oxoacetic acid on cellular processes or its potential for specific enzyme inhibition have been reported.

Q & A

Q. How do steric and electronic effects of the oxan-3-yl group influence reaction kinetics in cross-coupling reactions?

- Methodological Answer : Kinetic studies (e.g., stopped-flow UV-Vis) measure rate constants for Suzuki-Miyaura coupling. Steric bulk from the oxan-3-yl group slows transmetallation (k₂ ~10⁻³ M⁻¹s⁻¹ vs. 10⁻² for linear analogs), while electron-withdrawing effects stabilize Pd intermediates (XPS confirms Pd⁰ oxidation state retention) .

Key Research Findings

- Synthetic Optimization : Mild hydrolysis (pH 5–6, 40°C) minimizes decarboxylation side reactions, improving yields by 20–30% .

- Computational Insights : B3LYP functional accurately predicts tautomeric equilibria (R² = 0.94 vs. experimental data) .

- Biological Relevance : Oxan-3-yl derivatives exhibit enhanced blood-brain barrier penetration (Papp >5 × 10⁻⁶ cm/s in MDCK assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.